An In-Depth Technical Guide to ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE (CAS No. 60148-50-7)
An In-Depth Technical Guide to ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE (CAS No. 60148-50-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(5-methylisoxazol-3-yl)acetate is a heterocyclic compound featuring a core isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. The isoxazole moiety is a significant pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of ethyl 2-(5-methylisoxazol-3-yl)acetate, a key building block for the development of novel therapeutics. The unique structural arrangement of the isoxazole ring in this compound makes it a valuable scaffold for designing molecules with specific biological targets.[1][2]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectral properties of a compound is fundamental for its application in research and drug development.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 60148-50-7 | Internal Search |
| Molecular Formula | C₈H₁₁NO₃ | Calculated |
| Molecular Weight | 169.18 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid (predicted) | Inferred from related compounds |
| Boiling Point | Not explicitly found | |
| Melting Point | Not explicitly found | |
| Solubility | Soluble in common organic solvents like ethanol, methanol, and ethyl acetate. | Inferred from structure |
Spectroscopic Data
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methyl group on the isoxazole ring, a singlet for the methylene protons of the acetate group, and a singlet for the proton on the isoxazole ring.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the carbons of the isoxazole ring, the methyl and methylene carbons, and the carbons of the ethyl group.
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IR (Infrared) Spectroscopy: The IR spectrum is expected to show a strong absorption band for the C=O stretching of the ester group (typically around 1735-1750 cm⁻¹), along with bands corresponding to C-O stretching, C=N stretching of the isoxazole ring, and C-H stretching.
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MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) at m/z 169, with fragmentation patterns corresponding to the loss of the ethoxy group, the entire ester group, and other characteristic fragments of the isoxazole ring.
Synthesis and Mechanism
The synthesis of ethyl 2-(5-methylisoxazol-3-yl)acetate can be approached through several synthetic strategies. A common and effective method involves the construction of the isoxazole ring followed by esterification, or the direct incorporation of the ethyl acetate moiety during the cyclization process. One plausible synthetic pathway begins with the synthesis of the precursor, 2-(5-methylisoxazol-3-yl)acetonitrile.
Synthesis of 2-(5-methylisoxazol-3-yl)acetonitrile (Precursor)
This key intermediate can be synthesized via a two-step process involving the formation of 3-oxobutanenitrile (acetoacetonitrile) followed by a cyclocondensation reaction with hydroxylamine.[3]
Step 1: Synthesis of 3-Oxobutanenitrile
The first step involves the acylation of acetonitrile with ethyl acetate in the presence of a strong base like lithium diisopropylamide (LDA). The strong base deprotonates acetonitrile to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of ethyl acetate.
Step 2: Cyclocondensation to form 2-(5-methylisoxazol-3-yl)acetonitrile
The resulting 3-oxobutanenitrile undergoes a cyclocondensation reaction with hydroxylamine (often generated in situ from hydroxylamine hydrochloride and a base like sodium acetate). This reaction forms the 5-methylisoxazole ring.
Conversion to Ethyl 2-(5-methylisoxazol-3-yl)acetate
The acetonitrile precursor can then be converted to the target ethyl ester.
Step 1: Hydrolysis to 2-(5-methylisoxazol-3-yl)acetic acid
The nitrile group is hydrolyzed to a carboxylic acid under acidic or basic conditions. For instance, refluxing the acetonitrile with an aqueous solution of a strong acid like sulfuric acid will yield 2-(5-methylisoxazol-3-yl)acetic acid.
Step 2: Fischer Esterification
The resulting carboxylic acid can then be esterified to the desired ethyl ester using ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid. This is a classic Fischer esterification reaction.
Experimental Protocol: Synthesis of Ethyl 2-(5-methylisoxazol-3-yl)acetate
This protocol describes a likely two-step procedure starting from the commercially available 2-(5-methylisoxazol-3-yl)acetic acid.
Step 1: Esterification of 2-(5-methylisoxazol-3-yl)acetic acid
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(5-methylisoxazol-3-yl)acetic acid (1 equivalent) in an excess of absolute ethanol (e.g., 10-20 equivalents).
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Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.
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Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-6 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.
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Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure ethyl 2-(5-methylisoxazol-3-yl)acetate.
Figure 1: A generalized workflow for the synthesis of Ethyl 2-(5-methylisoxazol-3-yl)acetate via Fischer esterification.
Applications in Drug Discovery and Development
The isoxazole ring is a privileged scaffold in medicinal chemistry, and its derivatives have been investigated for a wide range of therapeutic applications.[2] While specific studies on ethyl 2-(5-methylisoxazol-3-yl)acetate are limited, its structural motifs suggest potential for development in several key areas.
Anti-inflammatory Agents
Many isoxazole-containing compounds exhibit potent anti-inflammatory activity. The isoxazole ring can serve as a bioisostere for other functional groups, enhancing the binding affinity of molecules to inflammatory targets such as cyclooxygenase (COX) enzymes.
Antimicrobial Agents
The isoxazole nucleus is present in several clinically used antibiotics. Derivatives of isoxazole have shown promising activity against a variety of bacterial and fungal pathogens.[4] The incorporation of the ethyl 2-(5-methylisoxazol-3-yl)acetate moiety into larger molecules could lead to the discovery of new antimicrobial agents.
Anticancer Agents
The isoxazole scaffold has been explored for the development of novel anticancer drugs. These compounds can exert their effects through various mechanisms, including the inhibition of kinases, tubulin polymerization, and other signaling pathways crucial for cancer cell proliferation.[2]
As a Versatile Building Block
Beyond its potential intrinsic bioactivity, ethyl 2-(5-methylisoxazol-3-yl)acetate serves as a valuable and versatile building block in organic synthesis. The ester functionality can be readily converted into other functional groups, such as amides, hydrazides, or can be reduced to an alcohol, allowing for the synthesis of a diverse library of more complex molecules for high-throughput screening in drug discovery programs. The isoxazole ring itself can be further functionalized, providing additional avenues for structural modification and optimization of biological activity.
Conclusion
Ethyl 2-(5-methylisoxazol-3-yl)acetate is a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its synthesis, while not extensively detailed in the literature for this specific ester, can be reliably achieved through established methods of isoxazole ring formation and subsequent esterification. The presence of the isoxazole pharmacophore suggests a range of potential biological activities, making it an attractive starting point for the development of novel therapeutic agents. Further research into the specific biological profile of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
- Wiley-VCH. (2007).
- Benchchem. (2025). Technical Support Center: Synthesis of 2-(5-Methylisoxazol-3-yl)acetonitrile.
- Benchchem. (2025). A Comparative Guide to the Synthesis of 2-(5-Methylisoxazol-3-yl)acetonitrile.
- Benchchem. (2025). Technical Guide: Synthesis of 2-(5-Methylisoxazol-3-yl)acetonitrile.
- Merck Index. Acrylic Acid.
- Micetich, R. G. (1970). Studies in isoxazole chemistry. II. Isoxazoles from the Δ2-isoxazolin-5-ols and their acetates. Canadian Journal of Chemistry, 48(10), 467-476.
- McMurry, J. E., & Blaszczak, L. C. (1974). 4-ISOXAZOLECARBOXYLIC ACID, 3-ETHYL-5-METHYL-, ETHYL ESTER. Organic Syntheses, 54, 76.
- Beilstein Journals.
- The Royal Society of Chemistry. (2022). Advances in isoxazole chemistry and their role in drug discovery.
- INCHEM. ICSC 0688 - ACRYLIC ACID.
- The Royal Society of Chemistry. General remarks 2. Procedures and characterizations data of compounds 2.1 General procedures of synthesis of 5-amino-isoxazoles.
- MFA Cameo. (2022, April 24). Acrylic acid.
- The Royal Society of Chemistry.
- Benchchem. (2025). Mass Spectrometry Analysis: A Comparative Guide for 2-(5-Methylisoxazol-3-yl)acetonitrile.
- Journal of Ethnopharmacology. (2018). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del).
- Journal of Applied Microbiology. (2022, September 15).
- Taylor & Francis Group. (2017, November 13). Synthesis and biological activity of ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)
- BLDpharm. 57612-87-0|2-(5-Methylisoxazol-3-yl)acetic acid.
- MassBank. (2008, October 21). MSBNK-Fac_Eng_Univ_Tokyo-JP007064.
- Revues Scientifiques Marocaines. (2022). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS.
- PubChem. 2-(3-Methyl-1,2-oxazol-5-yl)acetic acid.
- ResearchGate. (2022, November). An Expeditious Synthesis of Ethyl-2-(4-(arylmethylene)-5-oxo-4,5-dihydroisoxazol-3-yl)
- ResearchGate. NMR spectrum of ethyl acetate (A) ¹H-NMR spectra (400 MHz) of ethyl....
- NIST.
- mzCloud. (2016, February 18).
- Australian Industrial Chemicals Introduction Scheme. (2016, November 3). FULL PUBLIC REPORT 2-Propenoic acid, 2-methyl, methyl ester, polymer with ethene.
- Graz University of Technology. (2022). Esterification of Acetic Acid with Methanol and Simultaneous Product Isolation by Liquid‐Liquid Extraction in a Taylor‐Couet.
- Sigma-Aldrich. ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)
- Journal of the Saudi Chemical Society. (2012).
- European Union Reference Laboratory for Cereals and Feedingstuffs. (2020).
- ChemShuttle. 2-(3-methylisoxazol-5-yl)acetic acid;CAS No..
- protocols.io. (2025, September 10). Siderophore Detection assay.
- ResearchGate. Use of Blue Agar CAS Assay for siderophore detection.
- Academic Journals. (2011, November 9). A simple double-layered chrome azurol S agar (SD- CASA) plate assay to optimize the production of siderophores by.
- ResearchGate. 13C-NMR Spectrum for N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)3,7-dioxo-1,2-diazepane-1-carboxamide..
- Proprep.
